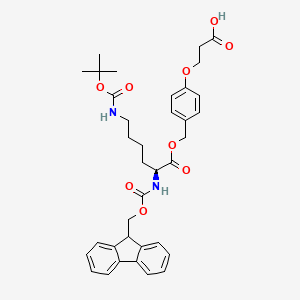

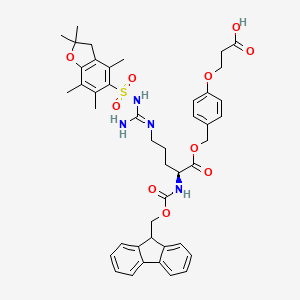

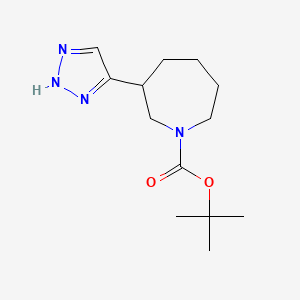

![molecular formula C29H30NOPS B6289959 [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1595319-97-3](/img/structure/B6289959.png)

[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S®]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a phosphorus compound with the molecular formula C29H30NOPS and a formula weight of 471.60 . It is a white to off-white powder .

Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It’s air sensitive and moisture sensitive . The boiling point is predicted to be 610.3±65.0 °C .Scientific Research Applications

Synthesis and Chemical Transformations

- Synthesis of Aziridines: This compound has been used in the one-step synthesis of aziridines by Michael-type addition of free sulfimides, facilitating the preparation of optically active acylaziridines (Furukawa et al., 1980).

- Complex Formation in Asymmetric Catalysis: It forms catalyst-substrate adducts in asymmetric catalytic hydrogenation, demonstrating its role in forming complex structures like (Rh(DIPAMP)(MPAA))BF4 (Mcculloch et al., 1990).

- Enantiomer-Selective Polymerization: This compound has shown potential in initiating living and enantiomer-selective polymerization of allene, suggesting its use in producing polymers with specific chiral properties (Zhu et al., 2019).

Catalysis and Stereoselectivity

- Hydrogenation Catalysis: It's been utilized in chiral recognition and catalytic hydrogenation processes, highlighting its effectiveness in producing specific enantiomers of amino acids and other compounds (Kashiwabara et al., 1980).

- Aldol Reactions: Employed in asymmetric aldol reactions, this compound is pivotal in the synthesis of complex organic structures, such as those found in pharmaceuticals (Longmire et al., 1998).

Structural and Mechanistic Studies

- X-ray Crystallography: The compound has been studied using x-ray crystallography, providing insights into the structure and bonding of complex molecules (Gao et al., 2000).

- Experimental and Theoretical Analysis: It has been the subject of combined experimental and theoretical studies, especially in nickel(II) complexes for catalytic ethylene oligomerization, reflecting its importance in industrial applications (Ghisolfi et al., 2014).

properties

IUPAC Name |

N-[(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEPAEFPZJXJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

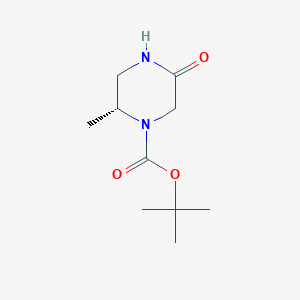

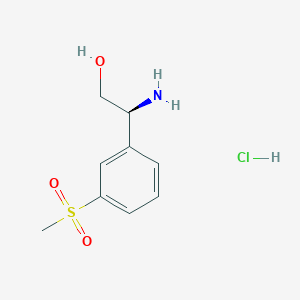

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)

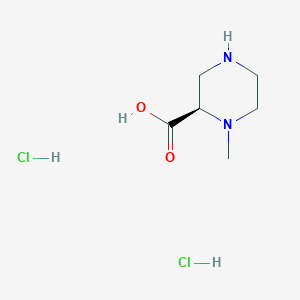

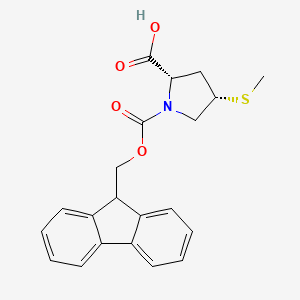

![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)

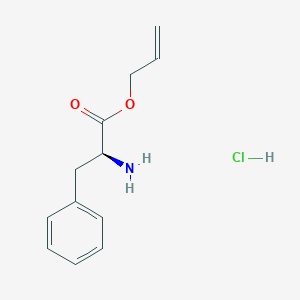

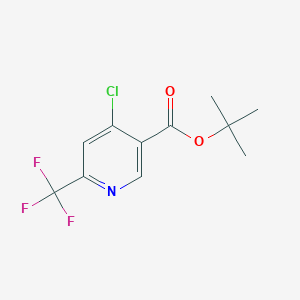

![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)

![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)